molecular formula C47H51NO15 B021224 6alpha-Hydroxypaclitaxel CAS No. 153212-75-0

6alpha-Hydroxypaclitaxel

Cat. No.: B021224
CAS No.: 153212-75-0
M. Wt: 869.9 g/mol
InChI Key: NDCWHEDPSFRTDA-FJMWQILYSA-N
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Description

6alpha-Hydroxypaclitaxel is a metabolite of the well-known anticancer agent paclitaxel. Paclitaxel, originally isolated from the bark of the Pacific Yew tree (Taxus brevifolia), is widely used in the treatment of various cancers, including breast, lung, ovarian, and head and neck cancers . This compound is formed from paclitaxel by the action of the cytochrome P450 enzyme CYP2C8 . This compound retains significant biological activity and is of interest in both clinical and research settings.

Mechanism of Action

Target of Action

6alpha-Hydroxypaclitaxel is a primary metabolite of Paclitaxel . It retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel . OATP1B1 is a transporter protein that plays a crucial role in the uptake of various drugs and endogenous compounds.

Mode of Action

This compound interacts with its target, OATP1B1, in a time-dependent manner, similarly to Paclitaxel . . This interaction leads to the inhibition of the transporter protein, affecting the uptake of various compounds.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of OATP1B1 . This inhibition disrupts the normal function of this transporter protein, affecting the uptake and distribution of various endogenous compounds and drugs.

Pharmacokinetics

It is known that the formation of this compound is catalyzed by cytochrome p450 isozymes cyp2c8 and cyp3a4

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of OATP1B1 . This inhibition disrupts the normal function of this transporter protein, potentially affecting the distribution and efficacy of various endogenous compounds and drugs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of the cytochrome P450 isozymes that metabolize Paclitaxel into this compound

Biochemical Analysis

Biochemical Properties

6alpha-Hydroxypaclitaxel interacts with the cytochrome P450 isozyme CYP2C8, which is responsible for its formation from Paclitaxel . It also interacts with organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1), but it no longer shows time-dependent inhibition of OATP1B3 .

Cellular Effects

This compound, like Paclitaxel, has been found to have effects on various types of cells, particularly cancer cells . It influences cell function by interacting with transport proteins and potentially affecting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of Paclitaxel. It interferes with the normal function of microtubule growth . Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, this compound promotes the assembly of tubulin into microtubules and prevents the dissociation of microtubules, blocking cell cycle progression, preventing mitosis, and inhibiting the growth of cancer cells .

Temporal Effects in Laboratory Settings

It is known that this compound retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 isozyme CYP2C8 . This enzyme is responsible for the conversion of Paclitaxel to this compound .

Transport and Distribution

This compound interacts with organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1), which may play a role in its transport and distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxypaclitaxel typically involves the hydroxylation of paclitaxel. This reaction is catalyzed by the enzyme CYP2C8, which introduces a hydroxyl group at the 6alpha position of the paclitaxel molecule . The reaction conditions generally include the presence of NADPH and oxygen, which are necessary for the enzymatic activity of CYP2C8.

Industrial Production Methods: Industrial production of this compound is often achieved through biotransformation processes using microbial or plant cell cultures that express the CYP2C8 enzyme. This method is preferred over chemical synthesis due to its higher specificity and yield .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxypaclitaxel undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule, potentially leading to the formation of additional hydroxylated metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP2C8.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl group.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique biological properties .

Scientific Research Applications

6alpha-Hydroxypaclitaxel has several important applications in scientific research:

Comparison with Similar Compounds

    Paclitaxel: The parent compound from which 6alpha-Hydroxypaclitaxel is derived.

    10-Deacetylbaccatin III: A precursor used in the semi-synthesis of paclitaxel and its derivatives.

    Docetaxel: Another taxane derivative with similar anticancer properties.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6alpha position, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCWHEDPSFRTDA-FJMWQILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153212-75-0
Record name Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153212-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxytaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6.ALPHA.-HYDROXYPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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